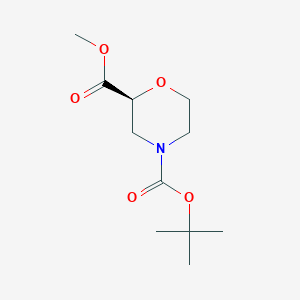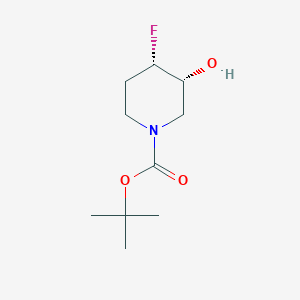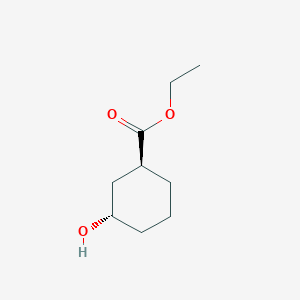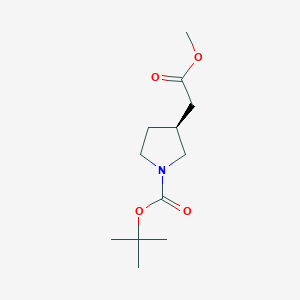
(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester is a chemical compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of (S)-N-Boc-Pyrrolidine-3-acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired ester product .
Another method involves the use of trimethylchlorosilane and methanol to esterify the corresponding carboxylic acid. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high efficiency.
化学反应分析
Types of Reactions
(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Hydrolysis: (S)-N-Boc-Pyrrolidine-3-acetic acid and methanol.
Reduction: (S)-N-Boc-Pyrrolidine-3-ethanol.
Substitution: (S)-Pyrrolidine-3-acetic acid methyl ester.
科学研究应用
(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes .
作用机制
The mechanism of action of (S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester involves its conversion to active intermediates through hydrolysis or reduction. These intermediates can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, the hydrolysis product (S)-N-Boc-Pyrrolidine-3-acetic acid can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds .
相似化合物的比较
Similar Compounds
- (S)-N-Boc-Pyrrolidine-2-acetic acid methyl ester
- (S)-N-Boc-Pyrrolidine-4-acetic acid methyl ester
- (S)-N-Boc-Pyrrolidine-3-propionic acid methyl ester
Uniqueness
(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester is unique due to its specific structural features, such as the position of the acetic acid group on the pyrrolidine ring. This structural specificity imparts distinct reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQXSJKDMPQCT-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
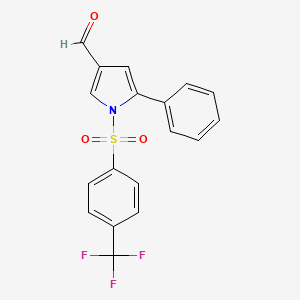
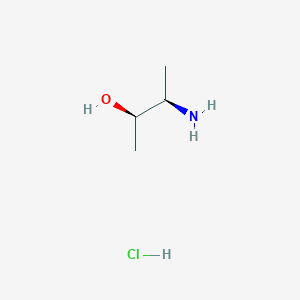
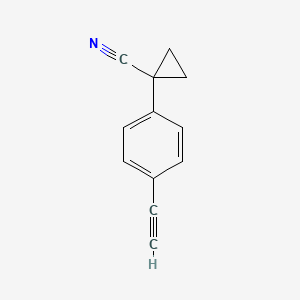
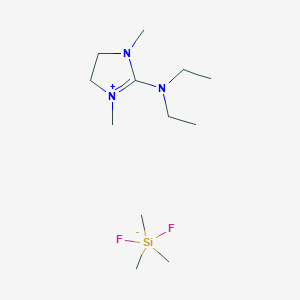
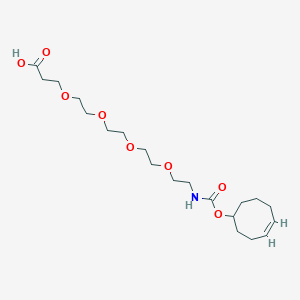
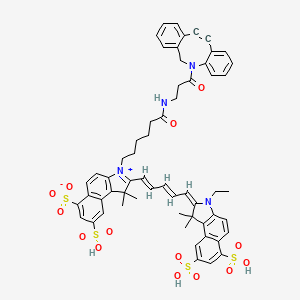
![[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate](/img/structure/B6361169.png)
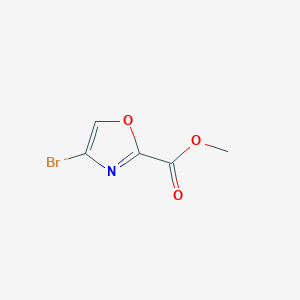
![tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)
![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)
![(3r,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6361205.png)
